molecular formula C20H26B2N2O6S2 B13132101 {Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid CAS No. 210907-57-6

{Disulfanediylbis[(1-oxobutane-4,1-diyl)azanediyl-3,1-phenylene]}diboronic acid

Cat. No.: B13132101
CAS No.: 210907-57-6
M. Wt: 476.2 g/mol
InChI Key: BLODSXXPNJMUFR-UHFFFAOYSA-N
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Description

(((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid is a complex organic compound characterized by the presence of boronic acid groups, disulfide linkages, and phenylene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of Disulfide Linkages: This involves the oxidation of thiol groups to form disulfide bonds.

    Introduction of Boronic Acid Groups: This can be achieved through the reaction of boronic acid derivatives with suitable intermediates.

    Coupling Reactions: The final assembly of the molecule involves coupling reactions to link the various fragments together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide linkages can undergo oxidation to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The boronic acid groups can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Palladium catalysts and suitable bases for cross-coupling reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various biaryl compounds through cross-coupling reactions.

Scientific Research Applications

Chemistry

    Catalysis: The boronic acid groups can act as ligands in catalytic processes.

    Synthesis: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology

    Protein Modification: The disulfide linkages can be used to modify proteins through thiol-disulfide exchange reactions.

    Biosensors: The boronic acid groups can bind to diols, making the compound useful in biosensor applications.

Medicine

    Drug Delivery: Potential use in targeted drug delivery systems due to its ability to form reversible covalent bonds.

    Therapeutics: Investigated for its potential in developing new therapeutic agents.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Polymer Chemistry: Incorporated into polymers to introduce functional groups.

Mechanism of Action

The mechanism of action of (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid involves its ability to form reversible covalent bonds with various biological and chemical targets. The boronic acid groups can bind to diols and other nucleophiles, while the disulfide linkages can undergo thiol-disulfide exchange reactions. These interactions enable the compound to modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diacrylate: Similar structure but with acrylate groups instead of boronic acid groups.

    (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))dicarboxylic acid: Contains carboxylic acid groups instead of boronic acid groups.

Uniqueness

The presence of boronic acid groups in (((4,4’-Disulfanediylbis(butanoyl))bis(azanediyl))bis(3,1-phenylene))diboronic acid makes it unique compared to similar compounds. Boronic acids have distinct reactivity and binding properties, which can be exploited in various applications, particularly in the fields of catalysis, biosensing, and drug delivery.

Properties

CAS No.

210907-57-6

Molecular Formula

C20H26B2N2O6S2

Molecular Weight

476.2 g/mol

IUPAC Name

[3-[4-[[4-(3-boronoanilino)-4-oxobutyl]disulfanyl]butanoylamino]phenyl]boronic acid

InChI

InChI=1S/C20H26B2N2O6S2/c25-19(23-17-7-1-5-15(13-17)21(27)28)9-3-11-31-32-12-4-10-20(26)24-18-8-2-6-16(14-18)22(29)30/h1-2,5-8,13-14,27-30H,3-4,9-12H2,(H,23,25)(H,24,26)

InChI Key

BLODSXXPNJMUFR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCCSSCCCC(=O)NC2=CC=CC(=C2)B(O)O)(O)O

Origin of Product

United States

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